molecular formula C10H11N5 B1491764 N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine CAS No. 103272-77-1

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B1491764
CAS No.: 103272-77-1
M. Wt: 201.23 g/mol
InChI Key: NYJVENLGGSPAMA-UHFFFAOYSA-N
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Description

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H11N5 and is of significant interest in medicinal and organic chemistry research . This pyrimidine-diamine scaffold serves as a key synthetic intermediate and core structural motif in the design and development of novel bioactive molecules. Compounds based on the pyrimidine-4,6-diamine structure have been extensively investigated as potent inhibitors of protein kinases, which are critical targets in oncology and other therapeutic areas . For instance, structurally related pyrimidine-diamines have shown promise as dual inhibitors of HER-1 and HER-2 tyrosine kinases, demonstrating efficacy against both sensitive and resistant cancer cell lines, which highlights the potential of this chemical class in overcoming drug resistance . The molecular structure of this compound, featuring a pyrimidine ring substituted with a pyridinylmethyl group, makes it a versatile building block for constructing more complex molecules. Researchers can utilize this compound to develop targeted chemical libraries for high-throughput screening against various biological targets. Its application extends to the synthesis of potential Bruton's Tyrosine Kinase (BTK) inhibitors, as similar pyrimidine and pyridine compounds have been explored for their BTK inhibitory activity, which is relevant in the treatment of hematologic malignancies and autoimmune diseases . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

4-N-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-5-10(15-7-14-9)13-6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H3,11,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJVENLGGSPAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Approach

A common synthetic route involves:

  • Starting with a 2-chloropyrimidine or a similar halogenated pyrimidine derivative.
  • Reacting it with amines such as 1,5-diaminopentane or 1,6-diaminohexane protected with Boc groups to control selectivity.
  • Using bases like triethylamine to facilitate nucleophilic substitution.
  • Introducing the pyridin-2-ylmethyl substituent via nucleophilic substitution or reductive amination at the N4 position.
  • Deprotecting the Boc groups to yield the free amino groups at positions 4 and 6 on the pyrimidine ring.

This method benefits from stepwise control and allows for modification of substituents to optimize biological activity or solubility.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to enhance reaction rates and yields significantly in the synthesis of pyrimidine derivatives, including N4-substituted pyrimidine-4,6-diamines. This technique reduces reaction times from hours to minutes and can improve product purity by minimizing side reactions.

Catalytic and Solvent-Free Conditions

Some synthetic procedures employ catalytic amounts of acids or bases under solvent-free conditions or mild heating to promote cyclization and substitution reactions. These green chemistry approaches reduce the use of hazardous solvents and simplify purification.

Representative Synthetic Scheme (Generalized)

Step Reagents & Conditions Description Outcome
1 2-Chloropyrimidine + Boc-protected diamine + TEA, reflux in ethanol Nucleophilic substitution at 2-position of pyrimidine Formation of intermediate with protected amine substituent
2 Deprotection with acid (e.g., TFA) Removal of Boc protecting groups Free amino groups at 4 and 6 positions
3 Reaction with pyridin-2-ylmethyl halide or aldehyde + reductive amination reagents Introduction of pyridin-2-ylmethyl group at N4 Target compound N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

Research Findings and Optimization

  • Yields and Purity: The use of microwave-assisted synthesis and catalytic conditions can improve yields up to 80-90% with high purity confirmed by NMR and MS analysis.
  • Reaction Times: Microwave-assisted methods reduce reaction times from several hours to under 30 minutes.
  • Selectivity: Protecting groups such as Boc are critical to achieving selectivity at the desired positions and avoiding poly-substitution.
  • Catalyst Effects: Bases like triethylamine and acids such as trifluoroacetic acid are commonly used for substitution and deprotection steps, respectively.
  • Solvent Effects: Ethanol and DMF are typical solvents; however, solvent-free methods have been explored to enhance sustainability.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Multi-step nucleophilic substitution Stepwise control, use of protecting groups High selectivity and yield Multiple steps, longer total time
Microwave-assisted synthesis Rapid heating, reduced reaction time Faster reactions, improved yields Requires specialized equipment
Catalytic solvent-free synthesis Green chemistry approach Environmentally friendly May have limited substrate scope

Chemical Reactions Analysis

Types of Reactions: N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is a chemical compound with a pyrimidine ring substituted with a pyridin-2-ylmethyl group at the nitrogen atom. It has a molecular weight of 201.23 g/mol and the molecular formula C10H11N5. This compound is a useful research chemical with applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound serves as a building block for synthesizing complex molecules. It can also act as a ligand in coordination chemistry, creating complexes with various metals.
  • Biology This compound is studied for its potential biological activity and can be used to probe cellular processes or as a precursor to synthesize biologically active molecules.
  • Medicine The compound shows promise as a starting material for developing new drugs in medicinal chemistry. Its derivatives may have pharmacological properties that could treat various diseases. Specifically, pyrimidine-4,6-diamine derivatives have been designed and optimized as selective Janus kinase 3 (JAK3) inhibitors, which are relevant for treating inflammatory and autoimmune diseases . Compound 11e, a pyrimidine-4,6-diamine derivative, exhibited excellent JAK3 inhibitory activity (IC50 = 2.1 nM) and high JAK kinase selectivity, potentially interacting with a unique cysteine (Cys909) residue in JAK3 .
  • Industry this compound can be used to produce dyes, pigments, and other chemical products, making it a valuable component in various manufacturing processes due to its versatility.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
  • Reduction Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
  • Substitution Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Mechanism of Action

The mechanism by which N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name N4 Substituent N6 Substituent Molecular Weight Key Properties/Activities Reference
This compound Pyridin-2-ylmethyl -NH2 ~231.25* Hypothetical: High solubility due to pyridine’s polarity
N4-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazole 348.80 KCa2 channel modulation; 73% yield, white powder
N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine 3-Morpholinopropyl 4-(Trifluoromethoxy)phenyl 413.42 Potential kinase inhibition; synthesized via nucleophilic substitution
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine - 4-Aminophenyl 243.31 Predicted pKa 6.29; moderate solubility
N4-(5-(2-Fluoro-6-methyl-4-(methylsulfonyl)phenoxy)-3-methylimidazo[4,5-b]pyridin-7-yl)pyrimidine-4,6-diamine (23) Imidazo[4,5-b]pyridine -NH2 444.20 Tyrosine kinase 2 (TYK2) inhibition; >99% purity, HRMS-validated
N4-(4-Methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Methoxyphenyl Pyridin-2-ylmethyl 347.38 Pyrazolo-pyrimidine hybrid; catalog-listed for research use

*Calculated based on molecular formula C10H11N3.

Key Observations:

Substituent Impact on Solubility :

  • The pyridin-2-ylmethyl group (as in the target compound) enhances water solubility compared to hydrophobic aryl substituents (e.g., 3-chloro-4-fluorophenyl in ).
  • Morpholine-containing derivatives (e.g., ) exhibit improved solubility due to the polar morpholine moiety.

Biological Activity :

  • Imidazo-pyridine derivatives (e.g., compound 23 in ) show potent kinase inhibition (TYK2), attributed to the planar heterocyclic system’s ATP-binding affinity.
  • Pyrazolo-pyrimidine hybrids (e.g., ) demonstrate epigenetic activity (e.g., PRMT5 inhibition), likely due to their extended π-systems.

Synthetic Accessibility :

  • Yields for pyrimidine-4,6-diamine derivatives range widely (7–82%), with electron-deficient aryl groups (e.g., fluorophenyl) requiring harsher conditions .

Physicochemical and Spectroscopic Comparisons

Table 2: Analytical Data for Select Compounds

Compound Name LCMS Rt (min) HRMS (Observed) Purity Melting Point Reference
Compound 23 1.07 444.12439 [M+H]+ >99% >250°C
N4-(1-Cyclopropyl-2,2,2-trifluoroethoxy) derivative 1.06 380.14329 [M+H]+ >99% >250°C
N6-(4-Aminophenyl)-2,N4,N4-trimethyl derivative - - - 435.5°C (predicted)
  • Thermal Stability : High melting points (>250°C) in fluorinated derivatives suggest strong crystalline packing and stability .
  • HRMS Accuracy : Sub-3 ppm errors in HRMS data confirm precise structural validation for kinase-targeted compounds .

Structure-Activity Relationships (SAR)

N4 Modifications: Bulky substituents (e.g., imidazo-pyridine in ) enhance target affinity but may reduce membrane permeability. Flexible alkyl chains (e.g., morpholinopropyl in ) improve solubility without sacrificing binding.

N6 Modifications: Aryl groups (e.g., 4-(trifluoromethoxy)phenyl in ) introduce hydrophobicity, favoring hydrophobic binding pockets.

Biological Activity

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits a range of pharmacological effects that are of interest for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

  • Molecular Formula : C10H11N5
  • Molecular Weight : 201.23 g/mol
  • Chemical Structure : The compound features a pyrimidine ring substituted with a pyridin-2-ylmethyl group at the N4 position, which is crucial for its biological activity.

Research indicates that this compound acts through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK6 and CDK9. These kinases play critical roles in cell cycle regulation and transcriptional control. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Pyrimidine derivatives have been noted for their antibacterial properties. The structural characteristics of this compound may allow it to intercalate into bacterial DNA, disrupting replication processes .
  • Interaction with Receptors : Some studies suggest that related compounds can selectively activate nicotinic acetylcholine receptors (nAChRs), which could have implications for neurological disorders .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Target Effect Reference
CDK InhibitionCDK6, CDK9Cell cycle arrest, apoptosis
AntibacterialVarious bacterial strainsDisruption of DNA replication
nAChR Activationα7 nAChRModulation of neurotransmission
AntitumorTumor xenograft modelsTumor growth inhibition

Case Studies

  • Anticancer Activity : A study demonstrated that a derivative similar to this compound effectively inhibited tumor growth in xenograft models without significant toxicity. This suggests a favorable therapeutic index for potential cancer treatments .
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of pyrimidine derivatives, showing significant activity against multiple strains of bacteria. The mechanism involved DNA intercalation, leading to cell death .
  • Neurological Effects : Research on related compounds indicated their potential as modulators of nAChRs, which could provide therapeutic avenues for neurodegenerative diseases .

Q & A

Basic: What are the key considerations in optimizing the synthesis of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine for high yield and purity?

Answer:
Optimizing synthesis involves:

  • Multi-step reaction control : Sequential coupling of substituents to the pyrimidine core under inert atmospheres to prevent oxidation, using palladium catalysts and bases like potassium carbonate .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency, while microwave-assisted synthesis reduces time and improves yield .
  • Purification methods : High-performance liquid chromatography (HPLC) or column chromatography ensures high purity (>99%) .
  • Green chemistry principles : Minimizing waste via solvent recovery or flow chemistry techniques enhances sustainability .

Basic: Which spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles critical for kinase binding .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 380.1 [M+H]+) and isotopic patterns .
  • FT-IR spectroscopy : Identifies functional groups like amine (-NH2) and pyridinyl moieties .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance kinase inhibition selectivity?

Answer:

  • Substituent analysis : Modifying the pyridin-2-ylmethyl group at N4 or pyrimidine positions alters steric and electronic interactions with kinase ATP-binding pockets. For example, fluorophenyl or methyl groups enhance selectivity for JAK3 over JAK1/2 .
  • Bioisosteric replacements : Replacing phenyl rings with heterocycles (e.g., pyrazolo) improves solubility without compromising potency .
  • Kinase profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) identify off-target effects, guiding substituent tuning .

Advanced: What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Answer:

  • In vitro :
    • Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
    • Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm mechanism .
  • In vivo :
    • Xenograft models : Subcutaneous tumor implants in immunodeficient mice assess tumor growth inhibition .
    • Pharmacokinetic studies : Plasma half-life (t1/2) and bioavailability via oral/intravenous administration guide dosing regimens .

Advanced: How do molecular docking simulations contribute to understanding the binding interactions of this compound with kinase targets?

Answer:

  • Docking tools (e.g., AutoDock Vina) : Predict binding poses within kinase ATP pockets, highlighting hydrogen bonds (e.g., between pyrimidine NH and kinase hinge region) and hydrophobic interactions .
  • Free energy calculations (MM/GBSA) : Quantify binding affinity differences caused by substituent modifications, explaining selectivity trends .
  • MD simulations : Assess conformational stability of ligand-protein complexes over time (≥100 ns trajectories) .

Advanced: What strategies can mitigate off-target effects in kinase inhibition assays for this compound?

Answer:

  • Selective kinase inhibitors : Co-treatment with known selective inhibitors (e.g., imatinib for ABL) in competitive binding assays .
  • Proteome-wide profiling : Chemoproteomics using ATP- or kinase-selective probes identifies off-target kinases .
  • Alchemical mutations : Introduce point mutations (e.g., gatekeeper residues) in kinase domains to validate binding specificity .

Basic: What are the primary metabolic pathways and pharmacokinetic challenges associated with this compound in preclinical studies?

Answer:

  • Metabolism : Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the pyridinylmethyl group generates hydroxylated metabolites, detectable via LC-MS/MS .
  • Challenges :
    • Low solubility : LogP >3 reduces aqueous solubility; formulation with cyclodextrins or nanoemulsions improves bioavailability .
    • First-pass metabolism : High hepatic extraction necessitates prodrug strategies (e.g., esterification) .

Advanced: How do structural modifications at the pyrimidine core influence solubility and bioavailability?

Answer:

  • Polar substituents : Introducing -OH or -NH2 groups at the 4/6 positions enhances aqueous solubility (e.g., logS from -4.5 to -2.3) .
  • Prodrug derivatives : Phosphorylation or glycosylation of amine groups improves intestinal absorption .
  • Salt formation : Hydrochloride salts increase crystallinity and dissolution rates in GI fluids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine
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N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

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